
4-Chloro-5-ethoxypyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-ethoxypyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C6H8ClN3O and a molecular weight of 173.60 g/mol . This compound belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are widely studied due to their significant pharmacological and biological activities .
Méthodes De Préparation
The synthesis of 4-Chloro-5-ethoxypyrimidin-2-amine typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method is the reaction of 4,6-dichloropyrimidine with ethanolamine under basic conditions, leading to the formation of the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
4-Chloro-5-ethoxypyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as ethanol or dimethyl sulfoxide. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Chloro-5-ethoxypyrimidin-2-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Chloro-5-ethoxypyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . For example, pyrimidine-based compounds are known to inhibit enzymes like cyclooxygenase (COX), reducing the production of inflammatory mediators . The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
4-Chloro-5-ethoxypyrimidin-2-amine can be compared with other pyrimidine derivatives, such as:
4-Chloropyrimidine: Lacks the ethoxy and amino groups, making it less versatile in chemical reactions.
5-Ethoxypyrimidin-2-amine: Lacks the chlorine atom, which affects its reactivity and potential biological activities.
2-Amino-4,6-dichloropyrimidine: Contains an additional chlorine atom, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical and biological research applications .
Propriétés
Formule moléculaire |
C6H8ClN3O |
|---|---|
Poids moléculaire |
173.60 g/mol |
Nom IUPAC |
4-chloro-5-ethoxypyrimidin-2-amine |
InChI |
InChI=1S/C6H8ClN3O/c1-2-11-4-3-9-6(8)10-5(4)7/h3H,2H2,1H3,(H2,8,9,10) |
Clé InChI |
VNKSLZMHMJOLHG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CN=C(N=C1Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


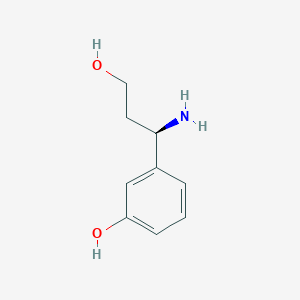
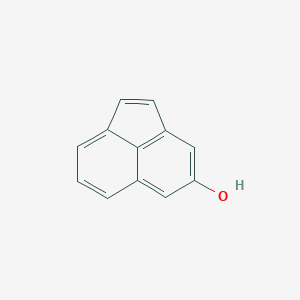
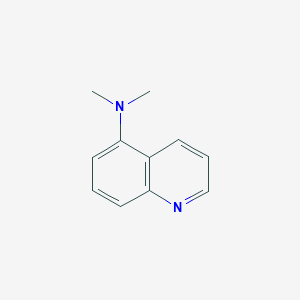

![4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11916180.png)
![3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11916184.png)
![6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B11916192.png)
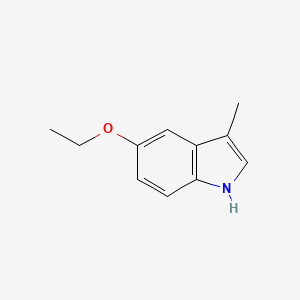
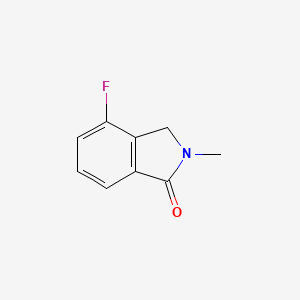

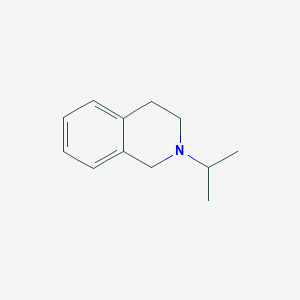
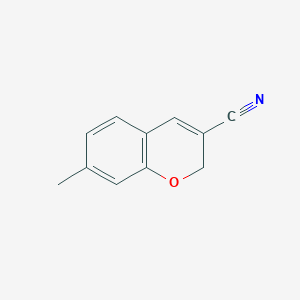
![7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11916229.png)

